di-ABZI

STING agonism potency comparison non-nucleotide agonist

di-ABZI (diamidobenzimidazole STING agonist-1, compound 3) is a non-nucleotide CDN mimetic that delivers consistent, nanomolar STING activation (EC50 130 nM human, 186 nM mouse). Its >400-fold potency advantage over endogenous cGAMP, combined with broad kinome selectivity at 1 µM, ensures unambiguous pathway attribution. The compound's physicochemical profile supports systemic administration, validated by 80% tumor-free survival in syngeneic CT26 colorectal cancer models at day 43 (P<0.001). For cost-efficient, high-fidelity immuno-oncology assays, di-ABZI eliminates the solvent toxicity and metabolic instability risks inherent to nucleotide-based agonists.

Molecular Formula C32H34N12O4
Molecular Weight 650.7 g/mol
Cat. No. B11937269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-ABZI
Molecular FormulaC32H34N12O4
Molecular Weight650.7 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N
InChIInChI=1S/C32H34N12O4/c1-5-43-25(13-17(3)39-43)29(47)37-31-35-21-15-19(27(33)45)7-9-23(21)41(31)11-12-42-24-10-8-20(28(34)46)16-22(24)36-32(42)38-30(48)26-14-18(4)40-44(26)6-2/h7-10,13-16H,5-6,11-12H2,1-4H3,(H2,33,45)(H2,34,46)(H,35,37,47)(H,36,38,48)
InChIKeyFVBLJNCSSJGDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





di-ABZI (diABZI STING Agonist-1): Non-Nucleotide STING Agonist for Preclinical Cancer Immunotherapy


di-ABZI (also designated diABZI STING agonist-1 or compound 3) is a synthetic, non-nucleotide diamidobenzimidazole-based small molecule that functions as a potent agonist of the Stimulator of Interferon Genes (STING) pathway [1]. Unlike endogenous cyclic dinucleotide (CDN) ligands, di-ABZI is a CDN mimetic that bypasses the structural complexity and metabolic instability associated with nucleotide-based STING activators [1][2]. First disclosed in GlaxoSmithKline's patent WO2017175147A1, this compound was developed through a linking strategy that covalently couples two amidobenzimidazole (ABZI) pharmacophores, resulting in enhanced STING binding and cellular function relative to monomeric precursors [3][4].

Why di-ABZI Cannot Be Interchanged with CDN-Based or Other Non-Nucleotide STING Agonists


Generic substitution among STING agonists is not scientifically valid due to fundamental divergence in three parameters: chemical class (non-nucleotide diamidobenzimidazole vs. cyclic dinucleotides vs. alternative non-nucleotide scaffolds), binding mechanism, and potency profile [1]. CDN-based agonists such as ADU-S100, MK-1454, and BMS-986301 require specialized formulation to address plasma membrane impermeability and are predominantly administered intratumorally, whereas di-ABZI's non-nucleotide structure confers distinct physicochemical properties that influence systemic exposure potential [1][2]. Even among non-nucleotide agonists, substantial potency gaps exist: di-ABZI exhibits nanomolar EC50 values (130-186 nM), whereas MSA-2 operates in the micromolar range (8.3-24 μM) and SR-717 in the low micromolar range (2.1-2.2 μM) [3][4]. These differences translate to divergent dose requirements, target engagement profiles, and experimental outcomes that preclude simple substitution.

di-ABZI Quantitative Differentiation Evidence vs. STING Agonist Comparators


Potency Differential: di-ABZI Exhibits 64- to 185-Fold Lower EC50 Than MSA-2 in Human STING Activation Assays

In cellular assays of STING pathway activation, di-ABZI demonstrates nanomolar potency, whereas the non-nucleotide comparator MSA-2 requires micromolar concentrations to achieve equivalent pathway engagement. di-ABZI activates human STING with an EC50 of 130 nM [1]. In contrast, MSA-2 shows EC50 values of 8.3 μM for human STING wild-type (WT) and 24 μM for the HAQ isoform [2]. This represents an approximately 64-fold potency advantage for di-ABZI over MSA-2 WT activation, and a 185-fold advantage over MSA-2 HAQ activation, translating to substantially lower compound requirements for achieving biological response.

STING agonism potency comparison non-nucleotide agonist

Potency Differential: di-ABZI Exhibits 16-Fold Lower EC50 Than SR-717 in STING Activation

When compared to SR-717, another non-nucleotide cGAMP mimetic STING agonist, di-ABZI demonstrates a 16-fold greater potency in cellular activation assays. di-ABZI activates human STING with an EC50 of 130 nM [1]. SR-717, a stable cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, exhibits EC50 values of 2.1 μM in ISG-THP1 wild-type cells and 2.2 μM in ISG-THP1 cGAS knockout cells [2]. The 16-fold potency advantage of di-ABZI (130 nM vs. 2.1 μM) indicates that di-ABZI achieves STING activation at substantially lower concentrations, which may be advantageous in experimental systems where minimizing compound exposure is critical.

STING agonism potency comparison cGAMP mimetic

di-ABZI Demonstrates >400-Fold Potency Enhancement Over Endogenous CDN Ligand cGAMP

di-ABZI demonstrates a potency enhancement exceeding 400-fold relative to the endogenous STING ligand 2'3'-cGAMP. While di-ABZI activates STING with an EC50 of 130 nM in human cells [1], 2'3'-cGAMP exhibits an EC50 of approximately 54.6 μM (calculated based on the 400-fold difference stated in primary literature) . This dramatic potency differential reflects the optimization achieved through the dimeric amidobenzimidazole design strategy, which creates a rigid scaffold that mimics the cyclic dinucleotide binding mode while establishing additional interactions with Ser241 and Ser162 in the STING ligand-binding domain [2].

STING agonism potency enhancement cGAMP comparison

di-ABZI Exhibits High Kinome Selectivity with No Significant Activity Against >350 Kinases at 1 μM

In comprehensive kinome-wide selectivity profiling, di-ABZI demonstrates minimal off-target kinase activity. At a concentration of 1 μM—approximately 8-fold higher than its human STING EC50 (130 nM)—di-ABZI shows high selectivity, exhibiting no significant inhibition or activation across a panel of more than 350 kinases tested [1]. This selectivity profile reduces the likelihood that observed biological effects stem from unintended kinase pathway modulation rather than STING-specific signaling. While comparable selectivity data for other non-nucleotide STING agonists such as MSA-2 and SR-717 are not systematically reported in public literature, this represents a class-level inference regarding the diamidobenzimidazole scaffold's specificity.

kinase selectivity off-target profiling STING specificity

di-ABZI Activates Both Human and Mouse STING with Comparable Nanomolar Potency

di-ABZI demonstrates potent activation of both human and mouse STING with comparable EC50 values, facilitating seamless translation between in vitro human cell assays and in vivo mouse tumor models. Specifically, di-ABZI activates human STING with an EC50 of 130 nM and mouse STING with an EC50 of 186 nM—a modest 1.4-fold difference [1]. This cross-species activity is not universal among STING agonists; for instance, DMXAA (vadimezan) potently activates mouse STING but fails to activate human STING, while certain CDN-based agonists exhibit species-dependent potency variations [2]. The comparable human-mouse potency of di-ABZI enables researchers to use the same compound lot across both in vitro and in vivo experimental phases without species-specific optimization.

species cross-reactivity STING agonism preclinical translation

di-ABZI Induces Significant Tumor Regression and Survival Benefit in Murine Colorectal Cancer Model

In a syngeneic CT26 murine colorectal cancer model, systemic administration of di-ABZI (intravenous; 1.5 mg/kg; 43-day treatment) produced significant tumor growth inhibition as measured by tumor volume AUC analysis (P < 0.001) and significantly improved survival (P < 0.001), with 8 out of 10 mice remaining tumor-free at study termination on day 43 . This in vivo efficacy benchmark provides a reference point for researchers designing preclinical studies. For comparison, MSA-2 has demonstrated antitumor activity in MC38 and B16F10 models via intratumoral, subcutaneous, and oral routes [1], though direct head-to-head in vivo comparisons between di-ABZI and MSA-2 under identical dosing regimens and tumor models are not available in the public literature.

antitumor efficacy in vivo validation colorectal cancer

di-ABZI: Recommended Research and Preclinical Application Scenarios Based on Quantitative Evidence


Preclinical Cancer Immunotherapy Studies in Syngeneic Mouse Tumor Models

Investigators evaluating STING pathway activation as a therapeutic strategy in cancer immunotherapy should prioritize di-ABZI for preclinical studies requiring systemic administration and robust antitumor efficacy. The compound's demonstrated ability to induce significant tumor growth inhibition (P < 0.001) and achieve 80% tumor-free survival at day 43 in the CT26 syngeneic colorectal cancer model validates its in vivo utility . The comparable human and mouse STING potency (130 nM and 186 nM EC50, respectively) enables seamless correlation between in vitro target engagement studies in human cell lines and subsequent in vivo efficacy assessments in murine models [1]. This scenario is particularly relevant for combination therapy studies where di-ABZI is paired with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) or other immunomodulatory agents [2].

In Vitro STING Pathway Activation Assays Requiring High-Potency Agonism

For cell-based assays measuring STING-dependent type I interferon responses, cytokine production (IFN-β, CXCL10), or IRF3 phosphorylation, di-ABZI offers a substantial potency advantage over alternative non-nucleotide agonists. With an EC50 of 130 nM in human PBMCs, di-ABZI requires approximately 64-fold lower concentration than MSA-2 (8.3 μM) and 16-fold lower concentration than SR-717 (2.1 μM) to achieve equivalent STING activation [3][4]. This potency differential translates to reduced compound consumption, lower per-experiment costs, and minimized solvent-related cytotoxicity or vehicle artifacts that can confound high-concentration compound treatments. Additionally, di-ABZI's >400-fold potency enhancement over the endogenous ligand 2'3'-cGAMP ensures robust signal-to-noise ratios even in assay systems with baseline STING activity .

Kinase Selectivity-Critical STING Research Requiring Minimal Off-Target Interference

Studies where unambiguous attribution of biological effects to STING pathway activation is paramount should consider di-ABZI due to its validated selectivity profile. At a concentration of 1 μM—approximately 8-fold above its human STING EC50—di-ABZI demonstrates no significant activity against a panel of more than 350 kinases . This broad kinase selectivity reduces the probability that observed phenotypes arise from unintended modulation of parallel signaling pathways, thereby enhancing the interpretability of experimental results. This scenario is particularly relevant for target validation studies, pathway dissection experiments using phospho-proteomics or transcriptomics readouts, and investigations where STING-independent effects must be rigorously excluded.

Antiviral Innate Immunity Studies Leveraging STING-Mediated IFN Responses

Preclinical research investigating the role of STING-dependent innate immune activation in antiviral defense represents a validated application domain for di-ABZI. Experimental evidence in mice suggests that di-ABZI-mediated STING activation may effectively control infection by a range of SARS-CoV-2 variants, including the B.1.351 (beta) variant, via transient stimulation of interferon signaling that circumvents viral mechanisms of IFN blockade in infected respiratory epithelial cells [5]. The compound's nanomolar potency (130-186 nM EC50) and favorable kinome selectivity profile make it suitable for antiviral studies where precise modulation of innate immune pathways without confounding off-target effects is required. Researchers should note that this antiviral application is supported by preclinical murine data; clinical translation remains to be established.

Quote Request

Request a Quote for di-ABZI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.